molecular formula C19H14O10 B055869 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d CAS No. 120139-69-7

3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d

Cat. No.: B055869
CAS No.: 120139-69-7
M. Wt: 402.3 g/mol
InChI Key: PMZJAAPNTLEPIL-UHFFFAOYSA-N
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Description

3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Methylation: Introduction of methyl groups to the precursor molecules.

    Cyclization: Formation of the aromatic rings through cyclization reactions.

    Esterification: Formation of ester groups by reacting with appropriate alcohols and acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,5,5-Tetramethylcyclohexanone: Similar in structure but lacks the ester groups.

    3,3,4,4-Tetramethylhexane: Similar in methylation but differs in overall structure.

    3,3,5,5-Tetramethylbenzidine: Shares the tetramethyl groups but has different functional groups and applications.

Uniqueness

This detailed overview provides a comprehensive understanding of 3,4,5,5’-O-Tetramethyl-3’,4’-O,O-methylidenecoruleoellagic acid d, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

7,12,13,14-tetramethoxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1,6,8(18),11,13,15(19)-hexaene-9,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O10/c1-22-10-8-6-7-9(19(21)28-12(6)15(25-4)14(10)24-3)11(23-2)16-17(27-5-26-16)13(7)29-18(8)20/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZJAAPNTLEPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C3C4=C1C(=O)OC5=C(C(=C(C(=C45)C(=O)O3)OC)OC)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152694
Record name 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120139-69-7
Record name 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120139697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,5'-O-Tetramethyl-3',4'-O,O-methylidenecoruleoellagic acid d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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